molecular formula C17H15F4NO2 B2742651 2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide CAS No. 1172571-44-6

2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide

Cat. No.: B2742651
CAS No.: 1172571-44-6
M. Wt: 341.306
InChI Key: BIRKAMKMQJBOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is a synthetic acetamide derivative of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates two key pharmacophoric elements: a 4-fluorophenylacetamide moiety and a 3-trifluoromethyl phenoxy ether chain. The acetamide scaffold is a privileged structure in medicinal chemistry, known to contribute to a wide range of biological activities and is a common feature in many therapeutic agents . The strategic inclusion of fluorine and the trifluoromethyl group (-CF3) is a well-established strategy in modern drug design. The -CF3 group is highly lipophilic and can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets by modulating electronic properties and steric interactions . This makes trifluoromethylated compounds valuable probes for investigating enzyme active sites and receptor binding pockets. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex bioactive molecules. It is suited for structure-activity relationship studies, particularly in optimizing the properties of compounds targeting neurological disorders, inflammatory pathways, or infectious diseases. The presence of the -CF3 group also makes it a relevant candidate for research focused on developing novel CFTR modulators, as similar trifluoromethylated compounds have shown efficacy as correctors and potentiators for treating underlying causes of cystic fibrosis . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4NO2/c18-14-6-4-12(5-7-14)10-16(23)22-8-9-24-15-3-1-2-13(11-15)17(19,20)21/h1-7,11H,8-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRKAMKMQJBOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCNC(=O)CC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Nucleophilic Substitution: The reaction of 4-fluoroaniline with 2-bromoethyl acetate under basic conditions to form 2-(4-fluorophenyl)ethyl acetate.

    Hydrolysis and Amidation: Hydrolysis of the ester group followed by amidation with 3-(trifluoromethyl)phenol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and bromine (Br2) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, which can be categorized into several key areas:

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives of phenoxyacetamides were tested against various pathogens, showing minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The presence of the trifluoromethyl group may enhance lipophilicity and membrane penetration, contributing to its antimicrobial efficacy.

Antitumor Activity

The structural components of 2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide suggest potential antitumor activity. Research on related compounds has indicated that modifications in the phenyl and trifluoromethyl groups can enhance cytotoxic effects against various cancer cell lines . For example, compounds similar to this one have shown significant growth inhibition in colon cancer cells (HT29), with IC50 values reported below 1.98 μg/mL.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following observations can be made:

  • Fluorine Substituents : The introduction of fluorine atoms increases the lipophilicity of the compound, which may improve its interaction with biological targets.
  • Phenoxy Group : The phenoxy moiety contributes to the overall stability and activity of the compound, potentially enhancing its binding affinity to target enzymes or receptors.

Synthesis and Case Studies

The synthesis of 2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide typically involves multi-step reactions starting from easily accessible precursors. A notable case study involved the synthesis of related phenoxyacetamides, which were then evaluated for their antitubercular activities. The most potent derivative showed an MIC value of 4 μg/mL against M. tuberculosis .

Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Effective against biofilm
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Synergistic effects noted
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Synthesis Pathway Example

StepReactantsConditionsProducts
1Fluoroaniline + Acetic AnhydrideRefluxAcetanilide derivative
2Acetanilide derivative + Trifluoromethyl phenolBase catalysisIntermediate product
3Intermediate + Ethylene diamineHeatingFinal product: 2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, depending on its specific application.

Comparison with Similar Compounds

Oxygen-Linked Acetamides

Compound Name Key Substituents Molecular Weight Notable Features Reference
Target Compound 4-Fluorophenyl, 3-(trifluoromethyl)phenoxyethyl 385.33 (estimated) Combines fluorophenyl and trifluoromethyl groups for enhanced stability and binding -
LBJ-01 () 3-Cyanopyridin-2-yloxy, 4-fluorophenyl ~289.27 Cyanopyridine moiety may improve IDO1 inhibition; lower yield (43%) indicates synthetic challenges
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide () 4-Chloro-2-methylphenoxy, 3-trifluoromethylphenyl 343.73 Chloro and methyl groups increase steric bulk; potential for altered pharmacokinetics

Key Observations :

  • The target compound’s trifluoromethylphenoxyethyl chain offers flexibility compared to rigid heterocycles (e.g., LBJ-01’s cyanopyridine).
  • Chloro substituents () may enhance lipophilicity but reduce solubility compared to fluorine .

Sulfur-Linked Acetamides

Compound Name Key Substituents Molecular Weight Notable Features Reference
LBJ-02 () 2-Cyanophenylthio, 4-fluorophenyl ~303.33 Thioether linkage may improve oxidative stability; moderate yield (40%)
N-(4-Fluorophenyl)-2-{[3-isobutyl-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide () Quinazolinylsulfanyl, 4-fluorophenyl ~441.45 Heterocyclic sulfanyl group could enhance target specificity

Key Observations :

  • Sulfur linkages (e.g., thioethers) may alter electronic properties and binding kinetics compared to oxygen analogs .

Heterocyclic Acetamides

Compound Name Key Substituents Molecular Weight Notable Features Reference
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide () Benzothiazole, 3-trifluoromethylphenyl ~434.30 Benzothiazole core enhances fluorescence and DNA intercalation potential; low yield (19%)
2-{[4-Amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide () Triazolylsulfanyl, 2-fluorophenyl ~385.41 Triazole moiety may confer metal-binding properties

Key Observations :

  • Benzothiazole derivatives () are associated with antitumor and antimicrobial activities but face synthetic hurdles .
  • Triazole-containing compounds () are versatile in medicinal chemistry due to their hydrogen-bonding capacity .

Trifluoromethyl-Containing Analogs

Compound Name Key Substituents Molecular Weight Notable Features Reference
Target Compound 3-(Trifluoromethyl)phenoxyethyl 385.33 Trifluoromethyl group enhances hydrophobicity and metabolic resistance -
N-[2-(2-(2-Aminoethoxy)ethoxy)ethyl]-2-[3-(hydroxy(2-phenyl-1,3-dithian-2-yl)methyl)phenoxy]acetamide () Dithianyl, aminoethoxyethyl ~635.70 Polyethylene glycol (PEG)-like chain improves solubility
2-(4-(Ethylamino)phenoxy)-N-(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)acetamide () Ethylaminophenoxy, trifluoromethylphenylethyl ~438.44 Ethylamino group introduces basicity, affecting pH-dependent solubility

Key Observations :

  • Trifluoromethyl groups are consistently used to optimize drug-likeness across analogs .
  • PEG-like chains () address solubility limitations inherent to highly fluorinated compounds .

Research Findings and Implications

  • Biological Activity : While specific data for the target compound are lacking, sulfur-linked analogs (e.g., LBJ-02) and benzothiazoles () show promise in enzyme inhibition and antimicrobial activity .
  • Structure-Activity Relationships (SAR) :
    • Fluorine and trifluoromethyl groups improve metabolic stability.
    • Thioether linkages may enhance target residence time compared to ethers.
    • Heterocycles (e.g., benzothiazole, triazole) diversify binding modes but complicate synthesis.

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is a member of the acetamide family, characterized by its fluorinated and trifluoromethyl substituents. This article aims to explore its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H18F4N2OC_{17}H_{18}F_4N_2O. Its structure features a fluorinated phenyl ring and a trifluoromethyl group, which are known to enhance biological activity through increased lipophilicity and metabolic stability.

Pharmacological Effects

  • Anticonvulsant Activity : Research indicates that compounds with similar structural motifs exhibit anticonvulsant properties. For example, derivatives containing trifluoromethyl groups have shown significant efficacy in models of epilepsy, particularly in maximal electroshock (MES) tests. The introduction of fluorine atoms has been linked to enhanced activity due to increased metabolic stability and improved central nervous system (CNS) penetration .
  • Receptor Binding Affinity : Compounds with similar structures have demonstrated selective binding to sigma receptors, particularly σ1 receptors, which are implicated in various neurological functions. For instance, a related compound showed a high affinity for σ1 receptors (Ki = 42 nM), suggesting potential applications in treating neurological disorders .
  • Inhibition of Enzymatic Activity : The trifluoromethyl group has been shown to modulate the activity of various enzymes and receptors. In particular, it can enhance the potency of inhibitors targeting serotonin uptake, thereby influencing mood and anxiety disorders .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group in the para position of phenolic rings has been associated with increased potency in inhibiting specific biological targets. This modification often leads to improved interactions with target proteins due to altered electronic properties and steric effects .

CompoundStructureBiological Activity
Compound AStructure AAnticonvulsant (MES test)
Compound BStructure Bσ1 receptor antagonist
2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamideStructure CPotential CNS activity

Case Studies

  • Anticonvulsant Screening : A study evaluated various N-phenylacetamide derivatives for their anticonvulsant properties using animal models. The results indicated that compounds with trifluoromethyl substitutions exhibited significant protective effects against seizures induced by pentylenetetrazole and maximal electroshock tests .
  • Sigma Receptor Binding : In another investigation focusing on σ1 receptor ligands, compounds structurally similar to 2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide were tested for binding affinity and selectivity. Results demonstrated a marked preference for σ1 over σ2 receptors, supporting their potential as therapeutic agents for neuropsychiatric conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.